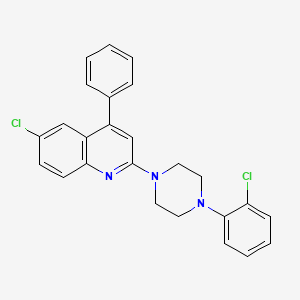
6-Chloro-2-(4-(2-chlorophenyl)piperazin-1-yl)-4-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Chloro-2-(4-(2-chlorophenyl)piperazin-1-yl)-4-phenylquinoline” is a complex organic molecule. It contains a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains a piperazine ring, which is a type of organic compound that consists of a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and nitrogen atoms. The planarity of the benzyl group of the cation, that is, E (C16−C22), is obvious from its rms deviation of 0.0148 Å .Chemical Reactions Analysis
Quinolines are known to undergo various chemical reactions, including electrophilic substitution, due to the presence of the aromatic ring . Piperazines can react with carboxylic acids to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, compounds with aromatic rings like quinolines have high stability and low reactivity .Scientific Research Applications
Antimicrobial Activities
Research has shown that compounds structurally related to "6-Chloro-2-(4-(2-chlorophenyl)piperazin-1-yl)-4-phenylquinoline" exhibit significant antimicrobial properties. For instance, Patel and Patel (2010) synthesized Schiff base and thiazolidinone derivatives of a fluoroquinolone, demonstrating excellent antibacterial and antifungal activity compared to standard drugs like ampicillin. This suggests the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Synthesis and Pharmacological Applications
The structural flexibility of "this compound" allows for the synthesis of derivatives with potential as pharmacological agents. Alhaider et al. (1985) explored the design and synthesis of 4-phenylquinoline derivatives, including modifications at the 2-position of the quinoline ring, demonstrating potential antidepressant activities. These findings highlight the compound's relevance in designing novel antidepressants (Alhaider et al., 1985).
Anticancer Activities
Further research into derivatives of "this compound" has shown promise in anticancer applications. Solomon et al. (2019) developed sulfonyl analogs derived from 4-aminoquinoline, exhibiting potent anticancer activities against various cancer cell lines, indicating the compound's utility in cancer research and therapy (Solomon et al., 2019).
Corrosion Inhibition
In the field of materials science, derivatives of "this compound" have been investigated for their corrosion inhibitory effects. El Faydy et al. (2020) studied the use of 8-Hydroxyquinoline-based piperazine derivatives as corrosion inhibiting additives, demonstrating significant improvements in anti-corrosion properties of steel in HCl electrolyte, showcasing the compound's application beyond pharmacology (El Faydy et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N3/c26-19-10-11-23-21(16-19)20(18-6-2-1-3-7-18)17-25(28-23)30-14-12-29(13-15-30)24-9-5-4-8-22(24)27/h1-11,16-17H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPFJGDDWNBJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-3-fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2599184.png)
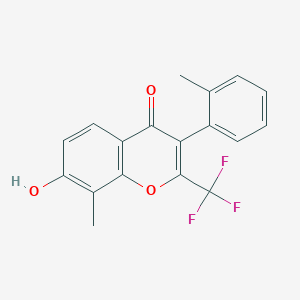
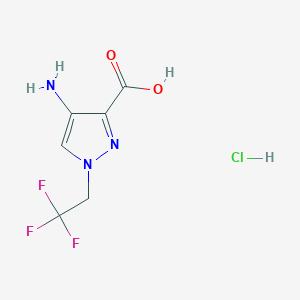
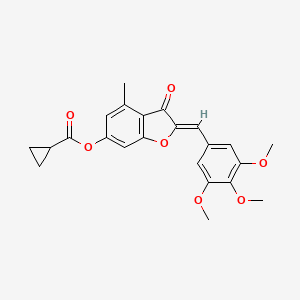
![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2599192.png)
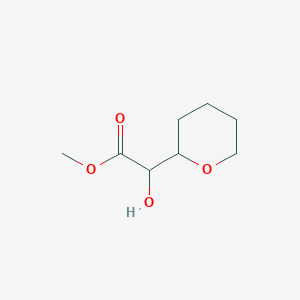
![6-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinazoline](/img/structure/B2599196.png)
![Methyl 2-[4-(prop-2-ynamido)phenyl]acetate](/img/structure/B2599197.png)


![4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2599201.png)
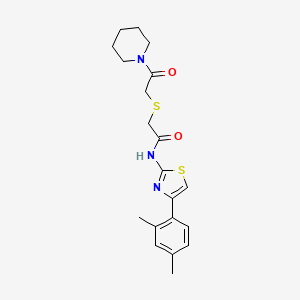
![3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2599203.png)

